![molecular formula C18H19N3O3 B11151238 N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11151238.png)
N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide
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Overview
Description
N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide is a complex organic compound that features an indole core structure Indole derivatives are significant in various fields due to their biological activities and presence in numerous natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce different substituents into the indole ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-[(4-methoxybenzoyl)amino]benzamide
- N-(2-furylmethyl)-4-[(methylsulfonyl)amino]benzamide
- N-(2-furylmethyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide
Uniqueness
N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide stands out due to its unique combination of an indole core with a furan and carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The compound features an indole ring system which is known for various biological activities, including anti-inflammatory and anticancer properties.
Research suggests that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially impacting conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cellular systems.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Study Focus | Methodology | Findings |
---|---|---|
Enzyme Inhibition | Enzyme assays against COX-2 and LOX enzymes | Significant inhibition observed with IC50 values indicating potency. |
Antioxidant Potential | DPPH radical scavenging assay | The compound demonstrated moderate antioxidant activity compared to standard antioxidants. |
Cytotoxicity | MTT assay on cancer cell lines | Exhibited selective cytotoxicity against certain cancer cell lines with IC50 values ranging from 10 to 30 µM. |
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a reduction in inflammatory markers and joint swelling, suggesting therapeutic potential for managing arthritis symptoms.
- Anticancer Activity : In a study involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis, particularly in breast and colon cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlighted that modifications to the furylmethyl group significantly influenced the biological activity:
- Substituents on the indole ring enhance enzyme inhibition.
- The presence of electron-withdrawing groups increases potency against specific targets.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-(furan-2-ylmethylamino)-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c22-17(20-12-14-6-4-10-24-14)8-3-9-19-18(23)16-11-13-5-1-2-7-15(13)21-16/h1-2,4-7,10-11,21H,3,8-9,12H2,(H,19,23)(H,20,22) |
InChI Key |
GGDWZZGWCVNOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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